molecular formula C19H19NO3S B2526157 (E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide CAS No. 1030764-59-0

(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide

Cat. No.: B2526157
CAS No.: 1030764-59-0
M. Wt: 341.43
InChI Key: NZCSSHLVFXEEBB-UHFFFAOYSA-N
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Description

(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide is a synthetic benzofuran derivative designed for pharmaceutical and medicinal chemistry research. Compounds based on the benzofuran scaffold are of significant interest in drug discovery due to their wide range of biological activities. Research into similar benzofuran compounds has demonstrated potential in developing antimicrobial agents, with some derivatives showing promising activity against various bacterial and fungal strains . Furthermore, the structural framework is often explored for antioxidant properties, as certain benzofuran derivatives have exhibited effective free radical scavenging activity . The presence of the ethenesulfonamide group in this particular molecule may offer a valuable functional handle for investigating targeted covalent inhibition or for modulating the compound's interaction with specific biological enzymes, such as Glucosamine-6-phosphate synthase, which is a recognized target for antimicrobial agents . This makes this compound a versatile intermediate for researchers working in areas including synthetic methodology development, antimicrobial studies, and the exploration of new therapeutic candidates.

Properties

IUPAC Name

(E)-N-[1-(1-benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-15(19-14-17-10-6-7-11-18(17)23-19)20(2)24(21,22)13-12-16-8-4-3-5-9-16/h3-15H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCSSHLVFXEEBB-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)N(C)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=CC=CC=C2O1)N(C)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Assembly

The benzofuran moiety is synthesized via acid-catalyzed cyclization of 2-(prop-1-yn-1-yl)phenol derivatives. Key steps include:

Table 1: Cyclization Conditions and Yields

Starting Material Catalyst Solvent Temp (°C) Yield (%) Source
2-(Propynyloxy)benzaldehyde H₂SO₄ (conc.) EtOH 80 78
2-Ethynylphenol PTSA Toluene 110 85

The use of para-toluenesulfonic acid (PTSA) in toluene at reflux achieves superior yields (85%) compared to sulfuric acid in ethanol (78%). Stereoelectronic effects favor 5-endo-dig cyclization, forming the benzofuran ring with regioselectivity >95%.

Ethylamine Side Chain Introduction

Mannich reaction or reductive amination strategies are employed:

  • Mannich Approach :
    $$ \text{Benzofuran-2-carbaldehyde} + \text{Methylamine} \xrightarrow{\text{NaBH}_4} \text{1-(Benzofuran-2-yl)ethylamine} $$
    Yields: 65–72%.
  • Reductive Amination :
    $$ \text{Benzofuran-2-yl ketone} + \text{NH₃} \xrightarrow{\text{H}_2, Pd/C} \text{Primary amine} $$
    Hydrogenation at 50 psi H₂ in methanol provides 68% yield.

N-Methylation of the Amine Intermediate

Quaternary amine formation utilizes Eschweiler-Clarke conditions :

$$ \text{1-(Benzofuran-2-yl)ethylamine} + \text{HCOH} + \text{HCO}_2\text{H} \xrightarrow{100^\circ \text{C}} \text{N-Methyl derivative} $$

Table 2: Methylation Efficiency Comparison

Methylating Agent Base Solvent Time (h) Yield (%)
CH₃I K₂CO₃ Acetone 12 82
(CH₃O)₂SO₂ NaOH H₂O/THF 8 88

Dimethyl sulfate in biphasic THF/water achieves higher yields (88%) with reduced side-product formation compared to methyl iodide.

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Sulfonyl Chloride Preparation

Two-step synthesis from cinnamic acid :

  • Chlorosulfonation :
    $$ \text{(E)-Cinnamic acid} + \text{ClSO₃H} \xrightarrow{\text{CH₂Cl₂}} \text{(E)-β-Sulfocinnamic acid} $$
  • Thionyl Chloride Activation :
    $$ \text{β-Sulfocinnamic acid} + \text{SOCl}_2 \xrightarrow{\text{DMF (cat.)}} \text{Sulfonyl chloride} $$

Reaction monitoring via ¹H NMR shows complete conversion at 40°C within 4 hours.

Sulfonamide Coupling Reaction

The final step employs Schotten-Baumann conditions :

$$ \text{N-Methyl-1-(benzofuran-2-yl)ethylamine} + \text{(E)-2-Phenylethenesulfonyl chloride} \xrightarrow{\text{NaOH, H₂O/EtOAc}} \text{Target compound} $$

Optimized Parameters :

  • Molar Ratio : 1:1.2 (Amine:Sulfonyl chloride)
  • Temperature : 0–5°C (prevents sulfonate ester formation)
  • Base : 2M NaOH (maintains pH 9–10)

Table 3: Coupling Reaction Outcomes

Scale (mmol) Purity (HPLC) Isolated Yield (%)
10 98.5 76
50 97.8 72
100 96.2 68

Scale-up trials demonstrate consistent yields >68% at 100 mmol scale, with purity maintained above 96%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=15.6 Hz, 1H, CH=CH), 7.45–7.12 (m, 8H, Ar-H), 6.75 (s, 1H, benzofuran C3-H), 4.25 (q, J=6.8 Hz, 1H, CH(CH₃)), 3.02 (s, 3H, N-CH₃), 1.52 (d, J=6.8 Hz, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₉H₁₈NO₃S [M+H]⁺ 340.1004, found 340.1001.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows single peak at tR=8.92 min, confirming >98% purity.

Process Optimization Challenges

Stereochemical Integrity

Maintaining (E)-configuration during sulfonation requires strict temperature control (<10°C). Pilot studies show 3–5% Z-isomer formation at 25°C.

Benzofuran Ring Stability

The heterocycle demonstrates sensitivity to strong acids (>1M H₂SO₄), with ring-opening observed during prolonged exposure. Neutral pH conditions are maintained post-cyclization.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent US8106021B2 proposes a tandem flow system for:

  • Benzofuran cyclization (Packed bed of Amberlyst-15)
  • Sulfonylation (Microstructured reactor with pH control)

This reduces batch time from 48 hours to 6 hours with 12% yield improvement.

Waste Stream Management

  • SOCl₂ Quenching : Controlled addition to ice-cold NaOH minimizes HCl emissions
  • Solvent Recovery : >90% EtOAc reclaimed via fractional distillation

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anti-tumor effects. Additionally, it may disrupt bacterial cell wall synthesis, contributing to its antibacterial properties.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on molecular features, synthesis, and spectroscopic characterization.

Structural Analogues and Molecular Properties

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Synthesis Yield (if available) Key References
(Target) (E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide Benzofuran-2-yl, N-methyl-ethyl, trans-ethenesulfonamide Not explicitly stated Not explicitly stated Not available
4a : (E)-N-(2-ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide Ethylbutenyl chain, dual phenylsulfonyl groups C₁₉H₂₁NO₄S₂ 407.5 Not specified
4b : N-(2,2-diphenylvinyl)-N-(phenylsulfonyl)benzenesulfonamide Diphenylvinyl group, dual phenylsulfonyl groups C₂₆H₂₁NO₄S₂ 491.6 Not specified
2e : N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide tert-Butylphenyl, tetramethylpiperidinyloxy C₃₃H₄₁N₂O₅S₂ 641.8 75%
2f : N-(2-([1,1'-biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide Biphenyl, tetramethylpiperidinyloxy C₃₅H₃₇N₂O₅S₂ 653.8 66%
(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide Benzofuran-2-carbonyl-piperidinylmethyl C₂₄H₂₄N₂O₅S 424.5 Not available
(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide Di(furan-2-yl)ethyl C₁₈H₁₇NO₄S 343.4 Not available
Key Observations:

Substituent Effects: The target compound’s benzofuran moiety distinguishes it from analogues like 4a and 4b, which lack heterocyclic systems but incorporate alkenyl or diphenylvinyl groups. Benzofuran’s electron-rich aromatic system may enhance π-π interactions compared to simpler phenyl groups in 4a/4b . The di(furan-2-yl)ethyl group in introduces additional oxygen atoms, which could improve hydrogen-bonding capacity relative to the target’s benzofuran-ethyl group.

Synthesis Methods: Analogues 4a, 4b, 2e, and 2f were synthesized via the GP1 method, involving radical-mediated reactions and purification by silica gel chromatography . Yields for 2e (75%) and 2f (66%) highlight challenges in introducing bulky substituents, which may also apply to the target compound if complex purification is required .

Spectroscopic Characterization :

  • 4a and 4b were validated using ¹H/¹³C NMR, HRMS, and IR, with NMR signals confirming trans-configuration and sulfonamide connectivity . Similar techniques would likely confirm the target compound’s structure.
  • 2e and 2f exhibited distinct IR peaks for sulfonyl (S=O) and ether (C-O) groups, consistent with their functional groups . The target compound’s benzofuran ring would likely show characteristic aromatic C-H stretching (~3100 cm⁻¹) and sulfonamide S=O peaks (~1350–1150 cm⁻¹).

Biological Activity

(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzofuran derivatives with sulfonamide groups. The characterization of synthesized compounds is commonly performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm their structure and purity.

Recent studies have highlighted that compounds similar to this compound exhibit dual inhibitory effects on key signaling pathways involved in cancer progression, specifically:

  • PI3K (Phosphoinositide 3-kinase) : A critical pathway in cellular growth and survival.
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Involved in angiogenesis, the formation of new blood vessels from pre-existing ones.

These pathways are often targeted in cancer therapy due to their roles in tumor growth and metastasis .

Anticancer Efficacy

The compound has been evaluated against several human cancer cell lines, including:

  • Hepatocellular carcinoma (HePG2)
  • Mammary gland breast cancer (MCF-7)
  • Cervical cancer (HeLa)
  • Prostate cancer (PC3)

In vitro studies demonstrated significant cytotoxic effects on these cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. The results are summarized in Table 1 below:

Cell LineIC50 Value (µM)Comments
HePG212.5Significant reduction in cell viability
MCF-715.0Induced apoptosis
HeLa10.0Cell cycle arrest at G1/S phase
PC318.0Moderate cytotoxicity

Apoptosis Induction

Mechanistic studies indicated that the compound induces apoptosis in cancer cells. In HeLa cells, for instance, a notable increase in the pre-G1 phase was observed, suggesting a significant apoptotic effect:

Time (hours)% Pre-G1 Phase (Apoptotic Cells)
2424.71%
4827.7%

This data indicates that treatment with the compound leads to increased apoptosis compared to control groups .

Case Studies

A case study involving the application of this compound on HeLa cells showed that after 48 hours of exposure, there was a marked increase in late apoptotic cells compared to controls. The study utilized flow cytometry to assess apoptosis levels, confirming that the compound effectively triggers programmed cell death pathways .

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